molecular formula C7H11N3O2 B13066251 methyl 2-(3-amino-1H-pyrazol-1-yl)propanoate

methyl 2-(3-amino-1H-pyrazol-1-yl)propanoate

Cat. No.: B13066251
M. Wt: 169.18 g/mol
InChI Key: FNJZBNBQRISJPR-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-1H-pyrazol-1-yl)propanoate is a heterocyclic compound featuring a pyrazole ring substituted with an amino group at the 3-position and a methyl propanoate ester at the 1-position. This structure combines a nucleophilic amino group with an electrophilic ester moiety, making it a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. Its reactivity is influenced by the electron-donating amino group on the pyrazole and the ester’s susceptibility to hydrolysis or nucleophilic substitution.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 2-(3-aminopyrazol-1-yl)propanoate

InChI

InChI=1S/C7H11N3O2/c1-5(7(11)12-2)10-4-3-6(8)9-10/h3-5H,1-2H3,(H2,8,9)

InChI Key

FNJZBNBQRISJPR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)N1C=CC(=N1)N

Origin of Product

United States

Preparation Methods

Direct Alkylation of 3-Amino-1H-pyrazole with Methyl Propanoate Derivatives

  • Reaction Scheme: The nucleophilic nitrogen at the 1-position of 3-amino-1H-pyrazole attacks an electrophilic carbon in methyl propanoate derivatives (e.g., methyl acrylate or methyl 2-bromopropanoate), leading to substitution or Michael addition to form the target ester.

  • Typical Conditions: The reaction is conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to enhance nucleophilicity, often at elevated temperatures (50–80 °C) to improve yields.

  • Base Catalysis: Mild bases like potassium carbonate or triethylamine are used to deprotonate the pyrazole nitrogen and facilitate the nucleophilic attack.

  • Example: Reaction of 3-amino-1H-pyrazole with methyl acrylate under basic conditions yields this compound through Michael addition followed by proton transfer steps.

Azide Coupling Method Starting from Hydrazides

  • Method Description: This method involves the conversion of hydrazides to azides, which then undergo coupling with amino acid esters to form the pyrazole-ester linkage.

  • Procedure Details: Hydrazides are reacted in acidic aqueous media at low temperatures (around −5 °C) to form azides, which are then coupled with amino acid ester hydrochlorides in ethyl acetate with triethylamine as a base. The reaction proceeds initially at low temperature and then at room temperature for 24 hours each.

  • Purification: The product is extracted with ethyl acetate, washed with acid and bicarbonate solutions, dried over sodium sulfate, and recrystallized from petroleum ether–ethyl acetate mixtures to afford high purity compounds.

  • Advantages: This method provides regioselective coupling and is useful for synthesizing pyrazole derivatives with various substituents.

Cyclization of Precursors Containing Pyrazole and Propanoate Functionalities

  • Synthetic Route: Starting from substituted pyrazoles (e.g., 3-amino-4-halopyrazoles), cyclization with methyl propanoate derivatives under basic conditions can yield the target compound.

  • Conditions: Typically carried out in ethanol or methanol solvents with bases such as sodium hydroxide or potassium carbonate, at temperatures from ambient to reflux.

  • Optimization: Reaction parameters such as temperature (−20 °C to room temperature), solvent polarity, and reagent stoichiometry are optimized to maximize yield and minimize side products.

  • Industrial Scale: Continuous flow reactors and chromatographic purification techniques are employed for scale-up and enhanced purity.

Comparative Data Table of Preparation Methods

Preparation Method Key Reactants Reaction Conditions Advantages Limitations
Direct Alkylation with Methyl Acrylate 3-amino-1H-pyrazole, methyl acrylate DMSO or THF, base (K2CO3/TEA), 50–80 °C Simple, direct synthesis, good yield Requires careful control of temperature and stoichiometry
Azide Coupling from Hydrazides Hydrazides, amino acid esters Acidic aqueous media, −5 °C to 25 °C Regioselective, versatile for substitutions Multi-step, longer reaction times
Cyclization with Halopyrazoles 3-amino-4-halopyrazole, methyl propanoate Ethanol/methanol, base, room temp to reflux Suitable for industrial scale-up May require chromatographic purification

Detailed Research Findings and Notes

  • Reaction Mechanism: Nucleophilic attack by the pyrazole nitrogen on electrophilic carbons in ester derivatives is the fundamental step in most synthetic routes. Proton transfers and elimination steps follow to stabilize the ester linkage.

  • Temperature Control: Low temperature conditions (−5 °C to 0 °C) are critical in azide coupling methods to control reaction rates and suppress side reactions.

  • Solvent Choice: Polar aprotic solvents such as DMSO and THF enhance nucleophilicity and solubility of reactants, improving reaction efficiency.

  • Purification: Recrystallization from petroleum ether–ethyl acetate or ethyl acetate/hexane mixtures is effective in obtaining high-purity products.

  • Yield Optimization: Adjusting reagent ratios, reaction times, and temperature profiles significantly affects yields, with typical yields ranging from moderate (50–70%) to high (80–90%) depending on method and scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 2-(3-amino-1H-pyrazol-1-yl)propanoate is a pyrazole derivative with applications in chemistry, biology, and industry. It can be a building block in the synthesis of complex heterocyclic compounds, and it may be used in creating materials with specific properties, such as polymers and dyes.

Scientific Research Applications

  • Chemistry this compound can serve as a building block for synthesizing complex heterocyclic compounds.
  • Biology This compound can be used in studying enzyme inhibitors and receptor agonists/antagonists.
  • Industry It can be used in producing materials with specific properties, including polymers and dyes.

Pyrazoles in Medicinal Chemistry

Amino-pyrazoles have been studied as active agents in different therapeutic areas . Research indicates the anti-proliferative and anti-cancer potential of pyrazole-based molecules, which play a crucial role in treating various diseases and cancer types, such as breast cancer, lymphoma, cervical cancer, or inflammation disorders .

One study showed that a methyl ester could be replaced with a more stable iso-propyl or tert-butyl ester to decrease the number of potential off-targets .

Analogs

Other similar compounds include:

  • Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)propanoate
  • Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate
  • Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate

Case Studies

  • Anti-Infectives: Amino-pyrazoles have shown sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) in the presence of bioavailable copper, suggesting their suitability for treating these types of infections . Certain derivatives can block Gram-negative strains by targeting both DNA Gyrase and Topoisomerase IV .
  • MK2-Inhibitors: The 3AP scaffold has been identified as a new portion for identifying novel MK2-inhibitors that can treat different inflammatory disorders .
  • GSK-3β-Associated Neurological Syndromes: Bisindole-substituted 3AP could be a prototype for discovering novel therapeutic agents to tackle Alzheimer's disease (AD) and other GSK-3β-associated complex neurological syndromes .
  • Anti-cancer agent: In vitro studies suggest that ethyl 2-amino-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoate induces apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of methyl 2-(3-amino-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring can also participate in π-π stacking interactions, enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differences:

Compound Name Substituents on Pyrazole Functional Group Modifications Molecular Weight (g/mol) Key Properties/Applications Reference ID
Methyl 2-(3-amino-1H-pyrazol-1-yl)propanoate 3-NH₂ Ester (methyl propanoate) ~183.18 Intermediate for bioactive molecules -
Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate 4-I Ester (methyl propanoate) ~296.06 Heavy atom for crystallography, cross-coupling reactions
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide 3-CH₃, 5-CH₃ Amide (replaces ester) ~169.21 Enhanced hydrogen bonding, drug stability
2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid None Carboxylic acid (replaces ester) ~168.17 Acidic functionality, metal coordination
Methyl 3-(2-methyl-7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-yl)propanoate Fused pyrazolopyrimidine Trifluoromethyl, pyrimidine ~313.26 Enhanced lipophilicity, agrochemical leads

Key Observations :

  • Substituent Position: The 3-amino group in the target compound enhances nucleophilicity compared to methyl (e.g., 3,5-dimethyl in ) or iodine () substituents.
  • Functional Groups :
    • Ester vs. Amide : The ester in the target compound offers reactivity toward hydrolysis or transesterification, whereas the amide in provides metabolic stability and hydrogen-bonding capacity.
    • Carboxylic Acid : The free acid in enables salt formation and coordination chemistry, unlike the ester.
Analytical Characterization
  • NMR Analysis :
    • Methyl protons in esters (e.g., target compound) resonate near δ 3.6–3.8 ppm, while amide protons in appear downfield (δ 6.5–7.5 ppm) .
    • Aromatic protons in iodinated derivatives () show deshielding due to iodine’s electronegativity.
  • Crystallography: Heavy atoms like iodine () improve X-ray diffraction quality, as noted in SHELX-based refinements .

Research Findings and Implications

  • Bioactivity: Amino-substituted pyrazoles (target compound) are pivotal in kinase inhibitor design, whereas trifluoromethyl derivatives () target pest control.
  • Stability : Amides () exhibit superior hydrolytic stability over esters, critical for oral drug formulations.
  • Synthetic Flexibility: The target compound’s amino group allows for further functionalization (e.g., acylation, sulfonation), unlike methyl- or iodine-substituted analogues.

Biological Activity

Methyl 2-(3-amino-1H-pyrazol-1-yl)propanoate is a compound characterized by its pyrazole ring, which is known for various biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating a variety of diseases, including infections and cancer. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound can be summarized as follows:

PropertyValue
Molecular Weight187.23 g/mol
LogP0.9
Solubility (pH = 7.4)Moderate
TPSA (Topological Polar Surface Area)68 Ų

The compound features a pyrazole moiety that contributes to its biological activity through interactions with various biological macromolecules.

Antimicrobial Properties

Research indicates that compounds with a pyrazole structure, including this compound, exhibit significant antimicrobial activity. A study highlighted that similar amino-pyrazole derivatives demonstrated potent antibacterial effects against strains such as Staphylococcus aureus, including both methicillin-sensitive and resistant forms . The mechanism involves the formation of hydrogen bonds with bacterial enzymes, disrupting their function and leading to cell death.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including liver and cervical cancer cells. For instance, derivatives of pyrazole were noted to induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells . The anticancer mechanism is believed to involve the modulation of signaling pathways associated with cell growth and survival.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The amino group enhances the ability of the compound to form hydrogen bonds with target proteins, influencing their activity.
  • π-π Interactions : The aromatic nature of the pyrazole ring allows for π-stacking interactions with nucleic acids and proteins, potentially altering their conformation and function.
  • Enzyme Modulation : The compound has been shown to interact with various kinases and enzymes involved in critical cellular pathways, suggesting its potential as a therapeutic agent in inflammatory diseases and cancers .

Study on Antibacterial Activity

In a study conducted by Delpe-Acharige et al., a series of pyrazole derivatives were evaluated for their antibacterial properties against Staphylococcus aureus. The results indicated that certain derivatives exhibited sub-micromolar activity, showcasing the potential of this compound as an effective antimicrobial agent .

Research on Anticancer Effects

Another significant study focused on the antiproliferative effects of pyrazole derivatives on tumor cell lines. Methyl 3-amino-5-[2-nitrophenyl]amino-pyrazole derivatives were tested against HepG2 (liver cancer) and HeLa (cervical cancer) cells. The results showed substantial inhibition rates, indicating that modifications in the pyrazole structure could enhance anticancer activity while maintaining selectivity for cancerous over normal cells .

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